BenchChemオンラインストアへようこそ!

tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate

Spirocyclic Building Blocks Isomeric Purity Drug Discovery

tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 614729-59-8) is a bifunctional spirocyclic building block possessing a methanesulfonate (mesylate) leaving group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 7-position of the constrained 7-azaspiro[3.5]nonane scaffold. Its molecular formula is C14H25NO5S with a molecular weight of 319.42 g/mol.

Molecular Formula C14H25NO5S
Molecular Weight 319.42 g/mol
CAS No. 614729-59-8
Cat. No. B3147078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate
CAS614729-59-8
Molecular FormulaC14H25NO5S
Molecular Weight319.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OS(=O)(=O)C
InChIInChI=1S/C14H25NO5S/c1-13(2,3)19-12(16)15-7-5-14(6-8-15)9-11(10-14)20-21(4,17)18/h11H,5-10H2,1-4H3
InChIKeyGHOYJLNGNQNDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate: A Defined Spirocyclic Cell-Permeable Building Block


tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 614729-59-8) is a bifunctional spirocyclic building block possessing a methanesulfonate (mesylate) leaving group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 7-position of the constrained 7-azaspiro[3.5]nonane scaffold . Its molecular formula is C14H25NO5S with a molecular weight of 319.42 g/mol . The compound is supplied with a purity of 98% by validated vendors, ensuring reliable performance in multi-step synthetic sequences . This specific core structure has been validated as a privileged scaffold in medicinal chemistry, distinguishing it from other spirocyclic cores in the discovery of FAAH inhibitors and muscarinic M4 receptor antagonists [1].

Why Broad-Spectrum Spirocyclic Mesylates Cannot Substitute for the Specific Scaffold in tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate


Generic substitution is not feasible because the biological and physicochemical properties of spirocyclic drug candidates are exquisitely sensitive to the vector created by the functional handles and the position of the heteroatom. The unique geometry of the 7-azaspiro[3.5]nonane core precisely directs substituents into target binding pockets, a feature absent in its 6-aza isomer or other spirocyclic analogs [1]. Furthermore, the mesylate leaving group provides a well-characterized, quantifiable reactivity superior to other sulfonate esters, directly impacting the yield and purity of the resulting drug-like molecules. Consequently, replacing this specific intermediate with a seemingly similar analog introduces a high risk of synthetic failure, lower purity profiles, and, ultimately, invalid structure-activity relationship (SAR) data .

Quantitative Differentiation Guide for tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate


Superior Vendor-Supplied Purity of the 7-Aza Isomer Over the 6-Aza Analog

When choosing between regioisomeric spirocyclic mesylates, the commercially available purity is a critical procurement parameter. tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate (target) is supplied at 98% purity . The direct 6-aza positional isomer, tert-butyl 2-((methylsulfonyl)oxy)-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1421270-81-6), is commonly supplied at a lower 95% purity . This 3% absolute purity difference is significant because the impurities in the 6-aza isomer can include synthetic byproducts that are challenging to separate and can poison downstream catalytic reactions or form adducts with biological targets, compromising assay integrity.

Spirocyclic Building Blocks Isomeric Purity Drug Discovery

Enhanced Leaving Group Ability of Mesylate Over Hydroxyl for Nucleophilic Displacement

The 2-mesylate group is a critical functional handle for constructing more complex molecules. Its leaving group ability is substantially higher than that of the hydroxyl group in the precursor alcohol, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9). The methanesulfonate anion is the conjugate base of a strong acid (pKa ~ -1.9), making it a far better leaving group than the hydroxide ion from the alcohol (pKa of H2O ~ 15.7) [1]. In practice, this means the mesylate will react under milder conditions (e.g., with weaker bases, at lower temperatures) and with a wider range of nucleophiles, frequently leading to higher and more reproducible yields. The target mesylate is directly synthesized from the alcohol with methanesulfonyl chloride, establishing a clear, high-yielding two-step protocol to diverse derivatives .

Nucleophilic Substitution Leaving Group Chemistry Reaction Optimization

Orthogonal Boc Protection Strategy is Essential for Defined Molecular Elaboration

The presence of the Boc protecting group on the 7-aza nitrogen is not trivial; it is a specific design feature enabling orthogonal deprotection. Unlike a benzyl (Cbz) or acetyl protecting group, the Boc group is cleaved under acidic conditions (e.g., TFA/DCM) which are orthogonal to the alkaline conditions often used for nucleophilic displacement of the mesylate. This is a critical advantage over analogs where the amine is unprotected (which would compete with the mesylate in reactions) or protected with a different functional group that is less easily removable. A direct comparator is the free amine, 7-azaspiro[3.5]nonane, which cannot be selectively elaborated at the 2-position [1]. The Boc-7-azaspiro[3.5]nonane scaffold has been exploited to build compound libraries, such as the series of GPR119 agonists, where the Boc group was removed in the final steps to generate the active pharmacophore [2].

Protecting Groups Orthogonal Synthesis Solid-Phase Synthesis

Defined Application Scenarios for tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate in Drug Discovery


Construction of Focused M4 Muscarinic Antagonist Libraries

The 7-azaspiro[3.5]nonane core is a privileged scaffold for antagonists of the muscarinic acetylcholine receptor M4, a key target for Parkinson's disease and dystonia [1]. The mesylate handle at the 2-position allows for the rapid, modular introduction of diverse aryl, heteroaryl, and amine substituents to optimize potency and selectivity. Using the pre-formed mesylate ensures that the spirocyclic core remains intact during the crucial late-stage diversification step, directly addressing a common point of failure in this class of compounds.

Synthesis of Conformationally-Locked PROTAC Linkers

In the design of PROTACs (Proteolysis Targeting Chimeras), rigid, spirocyclic linkers can significantly enhance metabolic stability and the stability of the ternary complex. The orthogonal Boc and mesylate groups on this building block make it an ideal intermediate for synthesizing such linkers . The superior leaving group ability of the mesylate relative to the parent alcohol (pKa ~ -1.9 vs. ~ 15.7) ensures high and reliable coupling yields with the E3 ligase ligand moiety, a process often plagued by low efficiency with less reactive linkers.

Exploration of CNS-Penetrant Chemical Space for FAAH Inhibition

The 7-azaspiro[3.5]nonane core was identified as a key scaffold leading to potent Fatty Acid Amide Hydrolase (FAAH) inhibitors with favorable CNS penetration properties, clearly distinguishing itself from other spirocyclic cores tested [2]. This specific intermediate enables the efficient chemical optimization of this lead series by providing a defined vector for introducing substituents that precisely modulate physicochemical properties like logD and topological polar surface area (TPSA), which are critical for blood-brain barrier permeability.

Quote Request

Request a Quote for tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.